molecular formula C18H12ClFN4O4S B2751756 4-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide CAS No. 1007192-96-2

4-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide

Cat. No. B2751756
CAS RN: 1007192-96-2
M. Wt: 434.83
InChI Key: XKPVCWHQQRSDDI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a thieno[3,4-c]pyrazole core, which is a bicyclic structure containing sulfur and nitrogen. The molecule also has fluorophenyl, nitrobenzamide, and chloro groups attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of similar compounds .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the nitro group is often reactive, especially in reduction reactions. The chloro group might undergo nucleophilic substitution, and the pyrazole ring might participate in various cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like polarity, molecular weight, and the presence of certain functional groups would affect properties like solubility, melting point, and stability .

Scientific Research Applications

Anti-Cancer Activity

  • A study by Hammam et al. (2005) explored the synthesis of compounds including fluoro-substituted benzo[b]pyran derivatives for their anti-cancer activity. These compounds demonstrated potential against human cancer cell lines, including lung, breast, and CNS cancers (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Antimicrobial Activity

  • Daidone et al. (1992) reported the synthesis of N-(pyrazol-5-yl)-2-nitrobenzamides with varying substitutions. These compounds were tested for antimicrobial activity against various strains of bacteria and fungi, showing promising results (Daidone, Plescia, Raffa, Maggio, & Schillaci, 1992).

Heterocyclic Scaffold Synthesis

  • Křupková et al. (2013) described 4-chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for the synthesis of various nitrogenous heterocycles. This process led to the creation of substituted nitrogenous heterocycles with significant importance in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Antibacterial and Anticancer Agents

Synthesis of Novel Compounds with Pharmacological Evaluation

  • A study by Faizi et al. (2017) focused on designing, synthesizing, and evaluating 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives as anticonvulsant agents. The compounds exhibited considerable anticonvulsant activity and other pharmacological effects related to benzodiazepine receptors (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many compounds with similar structures exhibit biological activity, such as antimicrobial, antiviral, or anticancer effects .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. If it shows promising biological activity, it might be studied further as a potential pharmaceutical. Alternatively, if it has interesting chemical reactivity, it might be used as a building block in synthetic chemistry .

properties

IUPAC Name

4-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4O4S/c19-14-6-1-10(7-16(14)24(26)27)18(25)21-17-13-8-29(28)9-15(13)22-23(17)12-4-2-11(20)3-5-12/h1-7H,8-9H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPVCWHQQRSDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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